Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
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Overview
Description
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is a chemical compound with the molecular formula C13H10BrCl2O2PS. It is known for its complex structure, which includes bromine, chlorine, and phenyl groups attached to a phosphonothioic acid core. This compound is often referred to by its trade name, Leptophos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester typically involves the reaction of phenylphosphonothioic acid with 4-bromo-2,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .
Scientific Research Applications
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Research studies have explored its potential as an enzyme inhibitor.
Medicine: Investigations into its pharmacological properties have shown promise in developing new therapeutic agents.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, disrupting metabolic pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but with different substituents, leading to varied chemical properties and applications.
Phosphonothioic acid, phenyl-, O- (4-bromo-2,5-dichlorophenyl) O-methyl ester: Another closely related compound with a methyl ester group instead of the bis(4-bromo-2,5-dichlorophenyl) ester.
Uniqueness
Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2Cl4O2PS/c19-11-6-15(23)17(8-13(11)21)25-27(28,10-4-2-1-3-5-10)26-18-9-14(22)12(20)7-16(18)24/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTHXIBKHBWTDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2Cl4O2PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198694 |
Source
|
Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-88-1 |
Source
|
Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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